molecular formula C10H8O5 B114522 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 148050-69-5

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No. B114522
M. Wt: 208.17 g/mol
InChI Key: SVQPYDSJBWIOJK-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (DICOA) is a naturally occurring compound found in a wide range of plants, including the bark of the chestnut tree and the roots of the sweet flag. DICOA, also known as indole-3-carboxylic acid, is a component of many plant-derived compounds and has been used in traditional Chinese medicine for centuries. In recent years, DICOA has attracted increasing attention in the scientific community due to its potential applications in a variety of fields, such as medicine, agriculture, and biotechnology. The aim of

Scientific Research Applications

Corrosion Inhibition

A study investigated the anti-corrosive behavior of indanone derivatives, including compounds similar to 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, on mild steel in hydrochloric acid solution. These compounds demonstrated significant inhibition efficiencies, suggesting their potential as corrosion inhibitors. The study utilized various analytical techniques, including gravimetric, electrochemical measurements, and surface analysis, to evaluate the inhibition properties. Theoretical studies supported the experimental findings, indicating a correlation between molecular structure and inhibition efficiency (Saady et al., 2018).

Synthesis and Fluorescence Properties

Another research focus is on the synthesis and characterization of derivatives, including their fluorescence properties. For instance, various benzo[c]coumarin carboxylic acids were synthesized, including compounds structurally related to 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. These compounds exhibited excellent fluorescence in both ethanol solution and the solid state, highlighting their potential applications in materials science, particularly in the development of fluorescent materials (Shi et al., 2017).

properties

IUPAC Name

6,7-dihydroxy-1-oxo-2,3-dihydroindene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-6-2-1-4-5(10(14)15)3-7(12)9(13)8(4)6/h3,12-13H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQPYDSJBWIOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650110
Record name 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

CAS RN

148050-69-5
Record name 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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